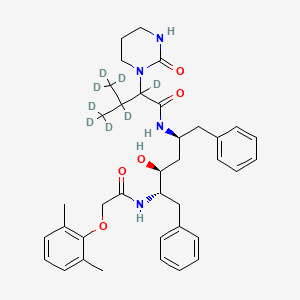

Lopinavir-d8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lopinavir-d8 is a deuterium-labeled version of Lopinavir . Lopinavir is a potent HIV-1 protease inhibitor, which means it inhibits the replication of clinical isolates of HIV-1 .

Synthesis Analysis

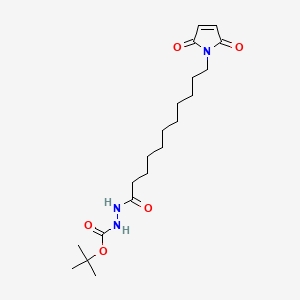

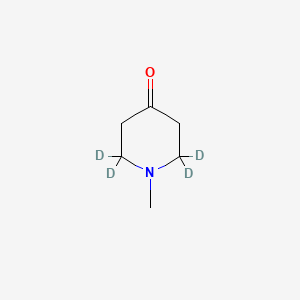

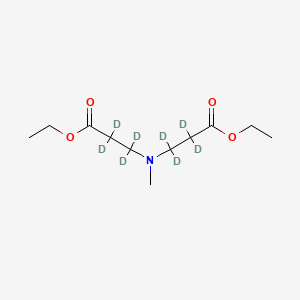

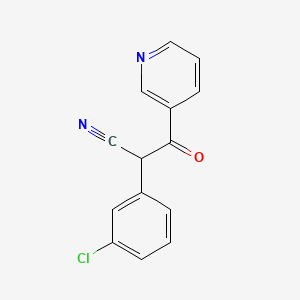

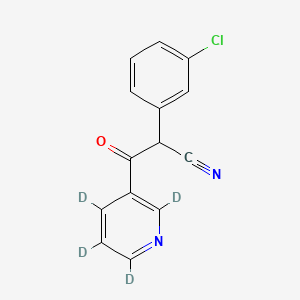

Lopinavir-d8 is intended for use as an internal standard for the quantification of Lopinavir by GC- or LC-MS . The synthesis of Lopinavir and its related substances has been observed during the manufacturing process of Lopinavir in the laboratory .Molecular Structure Analysis

The molecular structure of Lopinavir-d8 is similar to that of Lopinavir, with the difference being the presence of deuterium .Chemical Reactions Analysis

Lopinavir-d8, like Lopinavir, is a peptidomimetic molecule. It contains a hydroxyethylene scaffold that mimics the peptide linkage typically targeted by the HIV-1 protease enzyme but which itself cannot be cleaved, thus preventing the activity of the HIV-1 protease .Physical And Chemical Properties Analysis

Lopinavir-d8 has a molecular weight of 636.85 and a molecular formula of C37H40D8N4O5 . It is a solid substance that is slightly soluble in chloroform and methanol .Applications De Recherche Scientifique

COVID-19 Treatment : Lopinavir combined with Ritonavir has been evaluated for its potential efficacy in treating COVID-19. Studies have assessed their role in various treatment regimens, often in combination with other medications like hydroxychloroquine or interferon-beta (Kupferschmidt & Cohen, 2020) (Horby et al., 2020).

HIV Treatment : Lopinavir/Ritonavir has demonstrated efficacy in the treatment of HIV-1 infection. It is noted for its high genetic barrier to resistance and is beneficial in both antiretroviral-naïve and -experienced patients (Kempf et al., 2004) (Chandwani & Shuter, 2008).

Pharmacokinetics : Studies have explored the pharmacokinetics of Lopinavir, including factors like patient characteristics that influence its plasma concentrations (van der Leur et al., 2006).

Nanostructured Lipidic Carriers : Research has been conducted on the development of nanostructured lipidic carriers of Lopinavir for brain targeting to reduce HIV-associated neurocognitive disorder (Garg et al., 2019).

Drug Resistance and Safety : Investigations have been made into the incidence of drug resistance in HIV treatments involving Lopinavir/Ritonavir, with findings suggesting a lower resistance compared to other treatments (Delaugerre et al., 2009).

Combination Therapies : Studies have assessed Lopinavir/Ritonavir in combination with other drugs, examining their effectiveness in various therapeutic strategies, including for diseases like SARS (Chu et al., 2004).

Anticancer Potential : A novel NO-releasing derivative of Lopinavir, Lopinavir-NO, has been found to have a stronger anticancer action than Lopinavir in vitro and in vivo, suggesting its potential for treating melanoma (Paskaš et al., 2019).

Mécanisme D'action

Propriétés

IUPAC Name |

2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34?/m0/s1/i1D3,2D3,25D,34D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJHKTHWMRKYKJE-JOYHXWCXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=C(C=CC=C3C)C)O)N4CCCNC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B562417.png)

![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-4-amine](/img/structure/B562432.png)